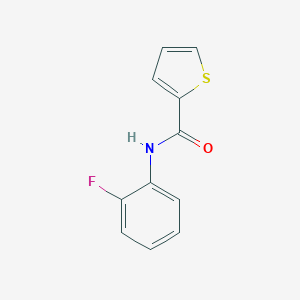
N-(2-fluorophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C₁₁H₈FNOS and a molecular weight of 221.251 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carboxamide group attached to a 2-fluorophenyl group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of N-(2-fluorophenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorothiophene-2-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
N-(2-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
N-(2-fluorophenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)thiophene-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom in the phenyl ring, which can affect its chemical and biological properties.
N-(2-bromophenyl)thiophene-2-carboxamide: The presence of a bromine atom can lead to different reactivity and interactions compared to the fluorine-containing compound.
N-(2-methylphenyl)thiophene-2-carboxamide: The methyl group can influence the compound’s hydrophobicity and binding affinity.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its reactivity and biological activities.
Eigenschaften
Molekularformel |
C11H8FNOS |
|---|---|
Molekulargewicht |
221.25g/mol |
IUPAC-Name |
N-(2-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |
InChI-Schlüssel |
OXENPSPONGPQRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















